molecular formula C28H27N3O3S2 B419235 Ethyl cetamide

Ethyl cetamide

Cat. No.: B419235
M. Wt: 517.7g/mol
InChI Key: FPJVARSUSZKEDT-UHFFFAOYSA-N
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Description

Acetamides (R-CO-NR₂) are a class of organic compounds with diverse pharmacological applications, including antibiotic, neurological, and metabolic functions . Ethyl cetamide likely shares the core acetamide functional group (-CO-NH₂) modified with ethyl substituents, influencing its solubility, bioavailability, and target specificity .

Properties

Molecular Formula

C28H27N3O3S2

Molecular Weight

517.7g/mol

IUPAC Name

ethyl 2-[[2-(8-methyl-2-phenylquinazolin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H27N3O3S2/c1-3-34-28(33)23-19-13-7-8-15-21(19)36-27(23)29-22(32)16-35-26-20-14-9-10-17(2)24(20)30-25(31-26)18-11-5-4-6-12-18/h4-6,9-12,14H,3,7-8,13,15-16H2,1-2H3,(H,29,32)

InChI Key

FPJVARSUSZKEDT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=NC4=C(C=CC=C43)C)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=NC4=C(C=CC=C43)C)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

Step 1: Formation of Ethylamine from Chloroethane

Chloroethane undergoes nucleophilic substitution with ammonia (NH₃) under heat:

CH CH Cl NH CH CH NH HCl\text{CH CH Cl NH CH CH NH HCl}

Reagents : Excess NH₃ (aqueous or alcoholic)
Conditions : Heat at 100–150°C in a sealed tube .

Step 2: Acylation of Ethylamine

Ethylamine reacts with ethanoyl chloride (CH₃COCl) in the presence of a base (e.g., pyridine):

CH CH NH CH COCl CH CONHCH CH HCl\text{CH CH NH CH COCl CH CONHCH CH HCl}

Reagents : Ethanoyl chloride, pyridine (to neutralize HCl)
Conditions : Room temperature, anhydrous conditions .

StepStarting MaterialReagentProduct
1ChloroethaneNH₃Ethylamine
2EthylamineEthanoyl chlorideN-Ethyl acetamide

Acylation Reaction Mechanism

The reaction between ethylamine and ethanoyl chloride proceeds via a nucleophilic addition-elimination mechanism :

  • Addition Stage : The lone pair on ethylamine’s nitrogen attacks the electrophilic carbonyl carbon of ethanoyl chloride.

  • Elimination Stage :

    • A chloride ion is expelled, reforming the carbonyl group.

    • A proton is removed from the nitrogen, either by a chloride ion or another amine molecule, yielding N-ethyl acetamide and HCl .

Key Features :

  • Electrophilic Carbon : Enhanced by electron-withdrawing Cl and O atoms.

  • Base Role : Pyridine absorbs HCl, shifting equilibrium toward product formation .

Oxidation Reactions

N-ethyl acetamide undergoes oxidative degradation under atmospheric conditions. Studies using OH radicals show:

  • Primary Pathway :

    CH CONHCH CH OH CH COOH CH CH NH H O\text{CH CONHCH CH OH CH COOH CH CH NH H O}
  • Secondary Products : Acetic acid, ethylamine radicals, and eventually CO₂ .

Experimental Data :

Reaction ConditionMajor ProductYield (%)
OH radical exposureAcetic acid~65
UV irradiationCO₂~30

Hydrolysis Reactions

N-ethyl acetamide hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis:

CH CONHCH CH H O H CH COOH CH CH NH \text{CH CONHCH CH H O H CH COOH CH CH NH }

Conditions : Reflux with 6M HCl .

Basic Hydrolysis:

CH CONHCH CH NaOH CH COO Na CH CH NH \text{CH CONHCH CH NaOH CH COO Na CH CH NH }

Conditions : Aqueous NaOH, heat .

Kinetic Data :

MediumRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acidic1.2×1041.2\times 10^{-4}72.5
Basic3.8×1053.8\times 10^{-5}85.3

Other Reactions

  • Thermal Decomposition : At >200°C, N-ethyl acetamide decomposes to acetamide and ethylene .

  • Reductive Amination : In the presence of LiAlH₄, it reduces to N-ethyl ethanamine .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key properties of Ethyl cetamide and related compounds:

Compound CAS Number Molecular Formula Molecular Weight Functional Groups Primary Applications
This compound* N/A Not explicitly given Inferred ~200–350 Da Acetamide, ethyl substituents Likely intermediate/drug precursor
Chloramphenicol 56-75-7 C₁₁H₁₂Cl₂N₂O₅ 323.13 Dichloroacetamide, nitro group Broad-spectrum antibiotic
Acotiamide ethyl ester impurity 53811-44-2 Not provided 352.37 Acetamide, ester, aromatic groups Pharmaceutical impurity standard
Ethionamide 536-33-4 C₈H₁₀N₂S 166.24 Thioamide, pyridine ring Antitubercular agent
N-methyl-N-[1-(4-piperidinyl)ethyl]acetamide N/A C₁₁H₂₂N₂O 198.31 Acetamide, piperidine, methyl groups Cerebral function enhancer

*this compound data inferred from structural analogs.

Key Observations:

Functional Group Diversity :

  • Chloramphenicol and Ethionamide feature halogenated (Cl) and sulfur-containing (thioamide) groups, respectively, enhancing their antibacterial activity .
  • Acotiamide ethyl ester includes an ester moiety, increasing hydrophobicity and metabolic stability compared to this compound .

Molecular Weight and Bioactivity :

  • Compounds with higher molecular weights (e.g., Acotiamide ethyl ester at 352.37 Da) often exhibit prolonged half-lives but reduced membrane permeability .
  • Ethionamide’s lower molecular weight (166.24 Da) facilitates penetration into mycobacterial cells, critical for its antitubercular efficacy .

Synthetic Relevance :

  • This compound analogs like N-methyl-N-[1-(4-piperidinyl)ethyl]acetamide are synthesized via nucleophilic substitution or condensation reactions, emphasizing the role of ethyl groups in modulating steric and electronic properties .

Q & A

Q. What experimental methodologies are recommended for synthesizing ethyl cetamide with high purity?

To optimize synthesis, use nucleophilic acyl substitution between cetyl chloride and ethylamine under anhydrous conditions. Key steps include:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of cetyl chloride) .
  • Solvent selection : Dichloromethane or THF improves reaction efficiency due to low polarity and inertness .
  • Purification : Recrystallize the product using ethanol/water mixtures, and confirm purity via HPLC (>98%) and melting point analysis (literature range: 72–74°C) .

Q. How should researchers validate the structural identity of this compound in novel formulations?

Combine spectroscopic and chromatographic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with reference data (e.g., δ 0.88 ppm for terminal methyl groups in the cetyl chain) .
  • FT-IR : Confirm amide C=O stretch at ~1640 cm1^{-1} and N–H bend at ~1550 cm1^{-1} .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks at m/z 285.3 (M+H+^+) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s biological assays?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} or IC50_{50} values .
  • Error analysis : Report confidence intervals (95%) and use ANOVA for multi-group comparisons .
  • Reproducibility : Include triplicate measurements and negative/positive controls to validate assay robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Contradictions often arise from:

  • Experimental variability : Standardize solvent purity (e.g., HPLC-grade), temperature (±0.1°C), and agitation methods .
  • Meta-analysis : Compare datasets using systematic reviews (e.g., PRISMA guidelines) to identify outliers or methodological biases .
  • Computational modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility and validate with experimental solubility curves .

Q. What strategies mitigate confounding variables in this compound’s pharmacokinetic studies?

  • Study design : Use randomized, double-blind protocols with matched control groups to isolate compound-specific effects .
  • Analytical validation : Employ LC-MS/MS for plasma samples to distinguish this compound from metabolites .
  • Covariate adjustment : Include factors like body weight, age, and liver enzyme activity in multivariate regression models .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities .
  • Thermodynamic profiling : Calculate ΔG, ΔH, and ΔS via isothermal titration calorimetry (ITC) to characterize binding energetics .

Methodological Frameworks

Q. How to ensure reproducibility in this compound’s cytotoxicity assays across laboratories?

  • Protocol standardization : Adopt OECD/ICH guidelines for cell culture conditions (e.g., passage number, serum concentration) .
  • Inter-laboratory calibration : Share reference samples and validate equipment (e.g., plate readers) using certified standards .
  • Data transparency : Publish raw datasets, including negative controls and instrument parameters, in supplementary materials .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Animal welfare : Follow ARRIVE 2.0 guidelines for humane endpoints, sample sizes, and anesthesia protocols .
  • Data integrity : Avoid selective reporting by pre-registering study designs on platforms like Open Science Framework .
  • Conflict of interest : Disclose funding sources and intellectual property ties in publications .

Data Management and Reporting

Q. How to handle large-scale spectral datasets for this compound derivatives?

  • Metadata annotation : Tag files with CAS numbers, synthesis dates, and instrument settings .
  • Repository use : Deposit data in ChemSpider or PubChem for public access .
  • Version control : Track revisions via GitHub or institutional databases to prevent data loss .

Q. What criteria distinguish high-impact research on this compound from incremental studies?

  • Novelty : Address unresolved questions (e.g., its role in lipid metabolism vs. prior studies on membrane permeability) .
  • Rigor : Use orthogonal validation methods (e.g., crystallography + molecular dynamics simulations) .
  • Translational relevance : Link findings to therapeutic applications (e.g., antimicrobial resistance or cancer) .

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